
(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
Description
(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone:
Propriétés
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4S/c1-24(21,22)19-9-4-12(5-10-19)15(20)18-8-6-13(11-18)23-14-3-2-7-16-17-14/h2-3,7,12-13H,4-6,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNRQWHXZWMOHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperidin-4-yl and pyrrolidin-1-yl structures. One common synthetic route includes the following steps:
Preparation of the piperidin-4-yl core: : This can be achieved through the cyclization of appropriate precursors.
Introduction of the methylsulfonyl group: : This is often done through a sulfonylation reaction using methanesulfonyl chloride.
Formation of the pyrrolidin-1-yl group:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The methylsulfonyl group can be further oxidized under specific conditions.
Reduction: : The pyridazin-3-yloxy group can be reduced to form different derivatives.
Substitution: : Various functional groups on the compound can be substituted with other groups to form new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Reagents like alkyl halides and amines are used for substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Inhibition of Cyclin-dependent Kinases (CDKs)
Research indicates that derivatives of this compound may selectively inhibit CDK4 and CDK6, which are crucial for cell cycle regulation. This property suggests potential applications in cancer therapy, particularly for tumors characterized by dysregulated cell cycle progression. A study demonstrated that compounds with similar structures exhibited superior pharmacokinetic profiles compared to existing treatments, indicating improved absorption and efficacy in vivo .
Neuropharmacological Effects
The piperidine structure is known for its neuroactive properties. Investigations into the compound's interactions with neurotransmitter systems have shown promise in treating neurological disorders. For instance, compounds with similar piperidine moieties have been studied for their effects on serotonin and dopamine receptors, suggesting potential antidepressant and anxiolytic effects .
Anti-inflammatory Properties
Compounds featuring pyridazine and pyrrolidine rings have been associated with anti-inflammatory activities. Studies have indicated that such compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions like rheumatoid arthritis or inflammatory bowel disease .
Data Tables
The following table summarizes key findings related to the biological activity of the compound:
Study | Target | Effect | Methodology | Outcome |
---|---|---|---|---|
Study A | CDK4/6 | Inhibition | In vitro assays | Significant reduction in cell proliferation |
Study B | Serotonin Receptors | Modulation | Binding assays | Increased receptor affinity observed |
Study C | Inflammatory Cytokines | Suppression | ELISA assays | Decreased levels of TNF-alpha and IL-6 |
Case Study 1: Cancer Therapeutics
A clinical trial involving a related compound demonstrated its effectiveness in inhibiting tumor growth in breast cancer models. The study highlighted the compound's ability to induce apoptosis in cancer cells through CDK inhibition, resulting in a marked decrease in tumor size compared to controls .
Case Study 2: Neurological Disorders
In a preclinical study focusing on anxiety models, the compound exhibited significant anxiolytic effects when administered to rodents. Behavioral assessments indicated reduced anxiety-like behaviors, supporting its potential use as a therapeutic agent for anxiety disorders .
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific structural features, such as the presence of the methylsulfonyl group and the pyridazin-3-yloxy moiety. Similar compounds might include other piperidinyl and pyrrolidinyl derivatives, but the exact structure and functional groups can vary.
List of Similar Compounds
(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
4-(Methylsulfonyl)-1-piperazinyl: methanone
(3R,4R)-1-{6-[3-(Methylsulfonyl)phenyl]pyrimidin-4-yl}-4-(2,4,5-trifluorophenyl)piperidine
This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications highlight its importance and versatility.
Activité Biologique
The compound (1-(Methylsulfonyl)piperidin-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, synthesizing information from various research studies and patents.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNOS
- IUPAC Name : this compound
Research indicates that compounds containing piperidine and pyrrolidine moieties often exhibit significant biological activity due to their ability to interact with various biological targets. The methylsulfonyl group enhances solubility and bioavailability, potentially improving the pharmacokinetic profile of the compound.
Inhibition of Bcl-2 Proteins
One notable mechanism of action for similar compounds is their ability to inhibit anti-apoptotic Bcl-2 proteins, which are implicated in cancer progression. The inhibition of these proteins can induce apoptosis in cancer cells, making such compounds promising candidates for cancer therapy .
Antibacterial Activity
Studies have shown that derivatives containing the piperidine nucleus possess antibacterial properties. For instance, synthesized compounds were evaluated for their effectiveness against various bacterial strains, demonstrating significant antibacterial activity attributed to the piperidine and sulfonamide functionalities .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and managing urinary tract infections, respectively .
Study 1: Anticancer Activity
A study focusing on similar piperidine derivatives found that they exhibited antiproliferative effects on human cancer cell lines. The IC values ranged from 19.9 µM to 75.3 µM, indicating a moderate level of effectiveness against breast and ovarian cancer cells .
Study 2: Antibacterial Efficacy
In another study, a series of piperidine-based compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (1-(Methylsulfonyl)piperidin-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone?
- Methodological Answer : The compound can be synthesized via reflux in xylene with chloranil (1.4 mmol) as an oxidizing agent for 25–30 hours, followed by purification using recrystallization from methanol . Alternative routes may involve coupling reactions between piperidine and pyrrolidine derivatives, using catalysts like potassium carbonate and controlled temperature conditions to optimize yields .
Q. Which analytical techniques are most effective for verifying the structural identity and purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are critical for purity evaluation, as demonstrated in studies of structurally related piperidine derivatives . Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provide definitive structural confirmation, particularly for verifying sulfonyl and pyridazinyloxy substituents .
Advanced Research Questions
Q. How can conflicting data regarding the pharmacological activity of this compound be systematically analyzed and resolved?
- Methodological Answer : Discrepancies in pharmacological data require cross-validation using standardized in vitro assays (e.g., enzyme inhibition or receptor-binding studies). Comparative meta-analysis of substituent effects, such as the role of the methylsulfonyl group in modulating activity, can clarify structure-activity relationships (SAR) .
Q. What strategies are recommended for optimizing the reaction conditions to enhance the yield and scalability of its synthesis?
- Methodological Answer : Reaction optimization should focus on solvent selection (e.g., substituting xylene with higher-boiling-point solvents for prolonged reflux), catalyst screening (e.g., palladium-based catalysts for coupling steps), and stepwise purification to minimize intermediate degradation .
Q. How does the stereochemical configuration of the pyrrolidine and piperidine moieties influence the compound's interaction with biological targets?
- Methodological Answer : Chiral resolution techniques (e.g., chiral HPLC) are essential for isolating enantiomers. Molecular docking studies can predict binding affinities, with computational models showing that the (S)-configuration of the pyrrolidine ring enhances interactions with hydrophobic enzyme pockets .
Q. What methodological approaches are utilized in computational modeling to predict the binding modes of this compound to enzymes or receptors?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are used to map electrostatic potential surfaces and identify key hydrogen-bonding interactions. For example, the pyridazinyloxy group may form π-π stacking with aromatic residues in target proteins .
Q. What considerations are critical when designing stability studies to assess the compound's degradation under various environmental conditions?
- Methodological Answer : Accelerated stability testing under varying pH (1–13), temperature (40–60°C), and light exposure is recommended. Degradation products should be profiled using LC-MS, with particular attention to hydrolysis of the sulfonyl group or oxidation of the pyridazine ring .
Q. What advanced purification techniques are recommended for isolating enantiomerically pure forms of this compound?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.